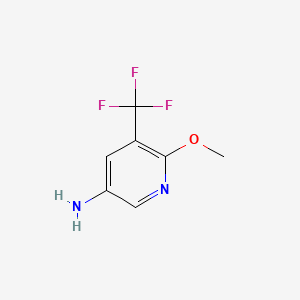

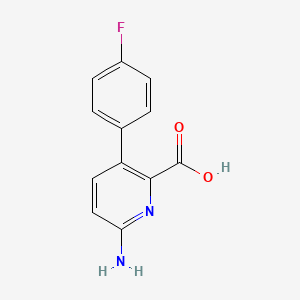

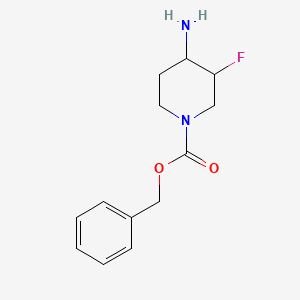

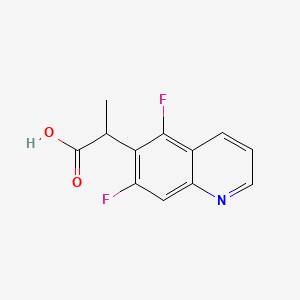

![molecular formula C16H27NO4 B581523 2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid CAS No. 1251008-89-5](/img/structure/B581523.png)

2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid” is a chemical compound with the molecular formula C15H25NO5 . It is also known by its IUPAC name "9-(tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-2-carboxylic acid" .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The InChI code for this compound is "1S/C15H25NO5/c1-14(2,3)21-13(19)16-9-7-15(8-10-16)6-4-5-11(20-15)12(17)18/h11H,4-10H2,1-3H3,(H,17,18)" .Physical And Chemical Properties Analysis

This compound has a molecular weight of 299.37 . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the available resources .科学的研究の応用

Natural and Synthetic Derivatives

Research indicates that both natural and synthetic derivatives of neo fatty acids, including carboxylic acids with tertiary butyl groups, exhibit a range of biological activities. These compounds have been identified as promising for the development of antioxidants, anticancer, antimicrobial, and antibacterial agents. Furthermore, their applications extend to the cosmetic, agronomic, and pharmaceutical industries, underscoring the chemical's versatility and potential for broad utility across various sectors (Dembitsky, 2006).

Biocatalyst Inhibition and Microbial Interaction

Carboxylic acids are highlighted for their dual role as both substrates and inhibitors in microbial fermentation processes. The inhibitory effects of carboxylic acids on microbes are significant, given their widespread use as food preservatives. Understanding these interactions is crucial for developing metabolic engineering strategies aimed at enhancing microbial tolerance and industrial performance, potentially influencing the production and application of 2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid derivatives (Jarboe et al., 2013).

Environmental and Biochemical Insights

The environmental persistence and bioaccumulation potential of carboxylic acids and their fluorinated derivatives have been subject to extensive studies. These investigations shed light on the ecological impact and regulatory considerations of such compounds, including their bioaccumulation behavior and potential health risks. This research trajectory suggests an imperative for scrutinizing the environmental behaviors of compounds related to 2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid, ensuring sustainable and safe applications (Conder et al., 2008).

Biotechnological Applications

Advances in biotechnology have opened new avenues for utilizing carboxylic acids in drug synthesis and bioconversion processes. Levulinic acid, as an example, demonstrates the potential of carboxylic acids in the pharmaceutical industry, offering cost-effective and environmentally friendly alternatives for drug development. This suggests that derivatives of 2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid could similarly be harnessed for innovative therapeutic applications (Zhang et al., 2021).

作用機序

将来の方向性

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[5.5]undecane-9-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-10-4-7-16(11-17)8-5-12(6-9-16)13(18)19/h12H,4-11H2,1-3H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNJCUGKGUFDPKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2(C1)CCC(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718457 |

Source

|

| Record name | 2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid | |

CAS RN |

1251008-89-5 |

Source

|

| Record name | 2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。